(5E)-5-(furan-3-ylmethylidene)-1-(4-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that features a furan ring, a methylidene group, a phenyl group, and a diazinane-4,6-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Methylidene Group Addition: The methylidene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.
Phenyl Group Introduction: The phenyl group is added through a Friedel-Crafts alkylation reaction.
Diazinane-4,6-Dione Core Formation: The core structure is formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfanyl group.
Reduction: Reduction reactions can occur at the carbonyl groups of the diazinane-4,6-dione core.
Substitution: Substitution reactions can take place at the phenyl group and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the diazinane-4,6-dione core can yield corresponding alcohols.
Substitution: Substitution reactions can produce halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and the diazinane-4,6-dione core are key structural features that facilitate these interactions. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound features a phenyl group and a hydroxy group, similar to the phenyl group in (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE.
Dichloroaniline: This compound has an aniline ring with chlorine substitutions, which can be compared to the phenyl group in the target compound.
Uniqueness
(5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of a furan ring, a methylidene group, a phenyl group, and a diazinane-4,6-dione core. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C16H12N2O3S |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
(5E)-5-(furan-3-ylmethylidene)-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H12N2O3S/c1-10-2-4-12(5-3-10)18-15(20)13(14(19)17-16(18)22)8-11-6-7-21-9-11/h2-9H,1H3,(H,17,19,22)/b13-8+ |
InChI Key |
BLHNSZIUBRQFRR-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=COC=C3)/C(=O)NC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=COC=C3)C(=O)NC2=S |
Origin of Product |
United States |
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